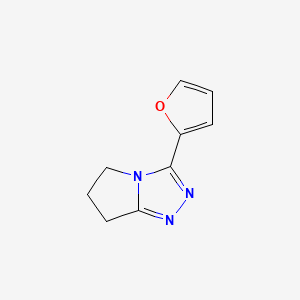
5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties. The presence of a furanyl group adds to its structural complexity and potential reactivity. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, such as an amino acid or a diketone, the pyrrole ring can be constructed through cyclization reactions.
Construction of the Triazole Ring: The triazole ring can be synthesized via azide-alkyne cycloaddition (often referred to as the “click” reaction).
Introduction of the Furanyl Group: The furanyl group can be introduced through electrophilic aromatic substitution or via a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furanyl group or the pyrrole ring.
Reduction: Reduction reactions could target the triazole ring or other unsaturated sites.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Its unique electronic properties might make it useful in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Drug Development:
Biological Probes: Could be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: May be used in the synthesis of novel polymers with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo(2,1-c)-1,2,4-triazole Derivatives: Other compounds with similar fused ring systems.
Furanyl-Substituted Heterocycles: Compounds featuring a furanyl group attached to various heterocyclic cores.
Uniqueness
The unique combination of the pyrrole, triazole, and furanyl groups in “5H-Pyrrolo(2,1-c)-1,2,4-triazole, 6,7-dihydro-3-(2-furanyl)-” may confer distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
78205-34-2 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C9H9N3O/c1-4-8-10-11-9(12(8)5-1)7-3-2-6-13-7/h2-3,6H,1,4-5H2 |
InChI Key |
DPRQYVRKLNHWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


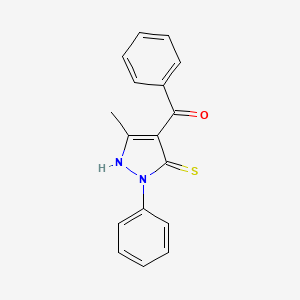
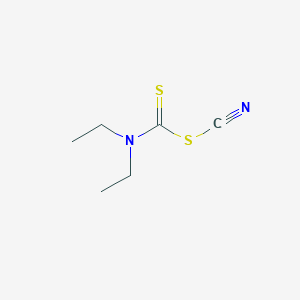

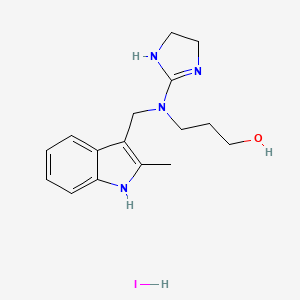
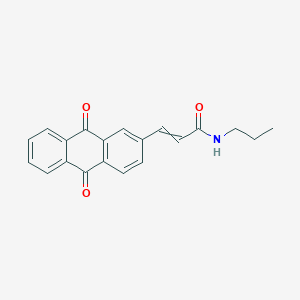
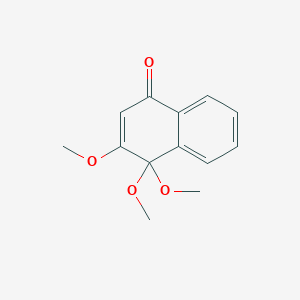
![1-Chloro-1-[(1-chloroethenyl)sulfanyl]ethene](/img/structure/B14444897.png)

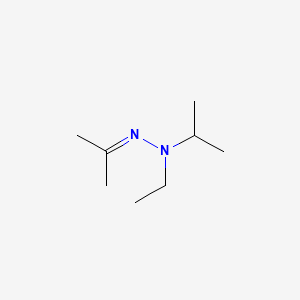
![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)
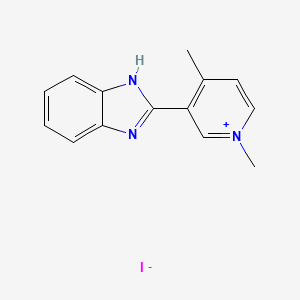
![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
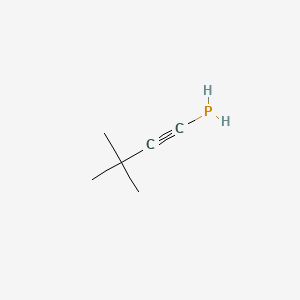
![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
